2-(1-Methyl-1H-indol-6-yl)ethanamine
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Overview
Description
2-(1-Methyl-1H-indol-6-yl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, features an indole ring substituted with a methyl group at the 1-position and an ethanamine chain at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indol-6-yl)ethanamine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines followed by functionalization to introduce the ethanamine chain .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored to synthesize complex indole structures efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-indol-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-indol-6-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-indol-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The indole ring structure allows it to interact with various biological targets, influencing cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine: Similar structure with a methyl group at the nitrogen atom of the indole ring.
Tryptamine: Lacks the methyl group at the nitrogen atom but has a similar ethanamine chain.
Uniqueness
2-(1-Methyl-1H-indol-6-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 1-position of the indole ring can influence its reactivity and interaction with biological targets, differentiating it from other indole derivatives .
Properties
CAS No. |
74631-89-3 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(1-methylindol-6-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-13-7-5-10-3-2-9(4-6-12)8-11(10)13/h2-3,5,7-8H,4,6,12H2,1H3 |
InChI Key |
DOZZBMFQPOGSQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CCN |
Origin of Product |
United States |
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